molecular formula C31H34BF4N2O2RuS B6308525 {[(1R,2R)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97% CAS No. 1192483-03-6

{[(1R,2R)-2-Amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%

Cat. No. B6308525
CAS RN: 1192483-03-6
M. Wt: 686.6 g/mol
InChI Key: ODZGGEYOVSFFKF-XCPIVNJJSA-N
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Description

The compound {(1R,2R)-2-Amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate, 97% is a ruthenium-based complex with the empirical formula C31H35BF4N2O2RuS . It is also known by the synonym RuBF4(p-cymene)[(R,R)-TS-DPEN] . The compound is typically available in powder form .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 207-212 °C . Its molecular weight is 687.56 .

Scientific Research Applications

Catalytic and Chemical Applications

  • Metathesis Reactions : Ruthenium-based complexes, including those involving p-cymene, are instrumental in catalyzing metathesis reactions. They are utilized in the rearrangement of silylated enynes and allyl propargyl ethers into cyclic derivatives, showing potential in organic synthesis and pharmaceutical development (Sémeril, Bruneau, & Dixneuf, 2002). Moreover, ruthenium complexes have been demonstrated to catalyze olefin metathesis transformations efficiently, highlighting their versatility in chemical transformations (Müller et al., 2019).

  • Synthesis and Functionalization of Nanoparticles : Ruthenium nanoparticles, due to their chemical properties, serve as catalysts in various reactions, including reduction, oxidation, and hydrogen production. Understanding the surface chemistry of ruthenium nanoparticles provides insights into their catalytic processes and potential applications in developing efficient and selective catalytic systems (Axet & Philippot, 2020).

Biomedical and Pharmaceutical Applications

  • Anticancer Properties : Ruthenium(II) complexes, including those with arene moieties like p-cymene, are under investigation for their anticancer activities. They offer a promising alternative to platinum-based drugs, with potential for reduced toxicity and different mechanisms of action. Studies have focused on the interaction between active ruthenium complexes and biological targets, aiming to develop new antitumor agents (Motswainyana & Ajibade, 2015).

  • Antimicrobial and Pharmaceutical Properties : Monoterpenes like p-cymene, found in various plant species, demonstrate a range of biological activities, including antimicrobial effects. Understanding the mechanisms of action of cymenes as antimicrobial agents can aid in their application in treating communicable diseases and in biomedical applications, such as functionalizing biomaterials and nanomaterials (Marchese et al., 2017).

These applications highlight the versatile nature of ruthenium complexes in catalysis, pharmaceuticals, and materials science. The specific properties and potential uses of "{(1R,2R)-2-Amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%" are in line with the broader applications of ruthenium-based complexes, demonstrating their significance in scientific research.

Mechanism of Action

While the exact mechanism of action of this compound is not specified, some ruthenium complexes have been studied for their potential anticancer properties . They are designed to be resistant to glutathione (GSH), a molecule that can deactivate metal-based drugs in cancer cells .

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point, indicating that it does not easily ignite . The compound may cause eye irritation, skin irritation, and respiratory irritation .

Future Directions

The development of ruthenium complexes for potential therapeutic applications is an active area of research . Future work could involve further studies on the biological activity of this compound and its potential use in cancer therapy .

properties

IUPAC Name

[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S.C10H14.BF4.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h2-15,20-22H,1H3;4-8H,1-3H3;;/q-2;;-1;+3/t20-,21-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGGEYOVSFFKF-XCPIVNJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[NH-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34BF4N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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